molecular formula C16H21NO4 B2488054 (1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid CAS No. 2230804-14-3

(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid

Cat. No. B2488054
CAS RN: 2230804-14-3
M. Wt: 291.347
InChI Key: AGKIZFIVHLWMDA-QWHCGFSZSA-N
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Description

Cyclopropane-containing compounds are notable for their unique chemical reactivity and structural properties, making them valuable in drug design and synthesis. Cyclopropanes are three-membered carbon rings that introduce strain into a molecule, affecting its reactivity and interaction with biological targets (Limbach et al., 2009).

Synthesis Analysis

Synthesis of cyclopropane derivatives often involves strategies like cyclopropanation reactions, which can introduce the cyclopropane ring into a molecule. For example, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions (Yong et al., 2007). Such methodologies could be adapted for the synthesis of the compound , focusing on introducing the specific substituents through targeted synthetic steps.

Molecular Structure Analysis

The molecular structure and conformation of cyclopropane derivatives can be elucidated through techniques like X-ray crystallography. The structure of similar compounds reveals that the cyclopropane ring can significantly affect the overall molecular conformation, influencing the spatial arrangement of functional groups and the molecule's interactions (Korp et al., 1983).

Chemical Reactions and Properties

Cyclopropane-containing molecules exhibit unique reactivity due to the strain in the three-membered ring. For instance, oxidative reactions and ring-opening reactions are common, with specific outcomes depending on the substituents attached to the cyclopropane ring (Bietti & Capone, 2008). These reactions can be exploited to further modify the compound or to study its reactivity patterns.

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as melting and boiling points, solubility, and crystal structure, are influenced by the cyclopropane ring and its substituents. Although specific data for the compound is not available, related research indicates that these properties can vary widely among cyclopropane derivatives and significantly affect their behavior in chemical reactions and potential applications (Ries & Bernal, 1985).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are critical for understanding the behavior of cyclopropane-containing compounds in various environments. These properties are determined by the electronic effects of the substituents on the cyclopropane ring, as well as by the overall molecular structure (Hartmann et al., 1994).

Scientific Research Applications

Atmospheric Pressure Chemical Ionization Mass Spectrometry for Stereoisomers

Research demonstrates the effective use of atmospheric pressure chemical ionization multi-stage mass spectrometry for characterizing stereoisomeric synthons of cyclopropane amino acids, including (1R,2R)- variants. This technique allows for the clear differentiation between different stereoisomers due to their unique fragmentation pathways, highlighting its utility in detailed structural analysis of complex molecules (Cristoni et al., 2000).

Synthetic Chemistry Applications

Ring-Opening Reactions with Amine Nucleophiles

The compound has been applied in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method maintains the enantiomeric purity from the cyclopropane to the acyclic product, as showcased in the synthesis of a dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

Enzyme Inhibition Studies

Derivatives of cyclopropane, such as trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have shown significant inhibitory effects on certain human enzymes, hinting at potential therapeutic applications for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Conformational Analysis for Bioactive Compounds

The cyclopropane ring has been utilized to restrict the conformation of biologically active compounds, improving activity and aiding in the investigation of bioactive conformations. This strategy was employed in the synthesis of conformationally restricted analogues of histamine, showcasing the compound's versatility in medicinal chemistry (Kazuta et al., 2002).

properties

IUPAC Name

(1R,2R)-2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-10-5-4-6-11(7-10)12-8-13(12)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKIZFIVHLWMDA-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid

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